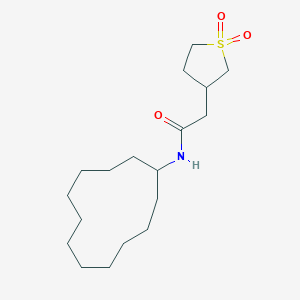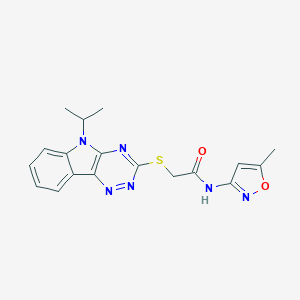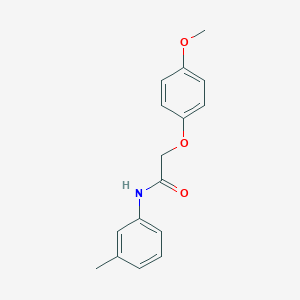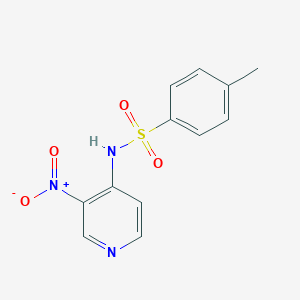
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as CDODA-Me, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. CDODA-Me is a thiazolidinedione derivative that has shown promising results in preclinical studies, making it a potential candidate for further research and development.
Mécanisme D'action
The mechanism of action of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and induction of apoptosis
- Improvement of insulin sensitivity and glucose uptake
- Reduction of inflammation and oxidative stress
- Reduction of atherosclerotic plaque formation
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis, its ability to inhibit cancer cell growth and induce apoptosis, and its potential to improve insulin sensitivity and reduce inflammation and oxidative stress. However, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, including:
- Further studies to elucidate its mechanism of action
- Clinical trials to evaluate its potential as a cancer therapy
- Studies to evaluate its potential as a treatment for diabetes and cardiovascular disease
- Development of analogs with improved efficacy and safety profiles
In conclusion, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is a promising compound that has shown potential for use in various scientific fields. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapy for cancer, diabetes, and cardiovascular disease.
Méthodes De Synthèse
The synthesis of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with cyclododecanone in the presence of sodium hydride. The resulting product is then reacted with thioacetic acid to form N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide. The synthesis of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been extensively studied for its potential applications in various scientific fields, including cancer research, diabetes, and cardiovascular disease. In cancer research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of diabetes.
In cardiovascular disease research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to reduce the formation of atherosclerotic plaques in animal models of the disease. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cardiovascular disease.
Propriétés
Nom du produit |
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide |
|---|---|
Formule moléculaire |
C18H33NO3S |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
N-cyclododecyl-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C18H33NO3S/c20-18(14-16-12-13-23(21,22)15-16)19-17-10-8-6-4-2-1-3-5-7-9-11-17/h16-17H,1-15H2,(H,19,20) |
Clé InChI |
JKSMFIVQJHAMJI-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)CC2CCS(=O)(=O)C2 |
SMILES canonique |
C1CCCCCC(CCCCC1)NC(=O)CC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)


![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)

![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
